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molecular formula C17H28O2 B8523128 1-Decanol, 10-(phenylmethoxy)- CAS No. 95331-19-4

1-Decanol, 10-(phenylmethoxy)-

Cat. No. B8523128
M. Wt: 264.4 g/mol
InChI Key: BPFYMFDSWHAWCE-UHFFFAOYSA-N
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Patent
US09365597B2

Procedure details

To a stirred suspension of decane-1,10-diol (3 g, 17.21 mmol), benzyl bromide (2.25 ml, 18.94 mmol) and Ag2O (5.98 g, 25.82 mmol) in dry DCM (50 ml) were added, the reaction mixture was refluxed overnight, then the Ag2O was filtered off. The crude product was purified by silica gel column (10% EtOAc in Hexane) to afford 10-(benzyloxy)decan-1-ol as a gummy colorless liquid (2.96 g, 65%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ag2O
Quantity
5.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(Cl)Cl>[CH2:13]([O:12][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][OH:11])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(CCCCCCCCCO)O
Name
Quantity
2.25 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Ag2O
Quantity
5.98 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the Ag2O was filtered off
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column (10% EtOAc in Hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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